Methyl 6-aminohexanoate hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-aminohexanoate hydrochloride can be synthesized through the esterification of 6-aminohexanoic acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process. The product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminohexanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form 6-aminohexanoic acid and methanol.
Salt Formation: The compound can form salts with different acids.
Common Reagents and Conditions
Hydrochloric Acid: Used in the esterification process.
Methanol: Acts as the esterifying agent.
Bases: Used in hydrolysis reactions to neutralize the acid formed.
Major Products Formed
6-Aminohexanoic Acid: Formed through hydrolysis.
Various Salts: Formed through reactions with different acids.
Scientific Research Applications
Methyl 6-aminohexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving papain.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-aminohexanoate hydrochloride involves its role as an intermediate in peptide synthesis. The compound’s amino group can react with carboxyl groups of other molecules, facilitating the formation of peptide bonds. This reaction is often catalyzed by enzymes such as papain, which enhances the efficiency and specificity of the peptide synthesis process .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic Acid: Similar in structure but lacks the ester group.
Methyl 4-aminobutyrate Hydrochloride: Similar ester but with a shorter carbon chain.
Ethyl 5-aminovalerate Hydrochloride: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 6-aminohexanoate hydrochloride is unique due to its specific structure, which combines an amino group and an ester group, making it particularly useful in peptide synthesis. Its hydrochloride form enhances its solubility and reactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 6-aminohexanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLDOTFAFZJPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467594 | |
Record name | Methyl 6-aminohexanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1926-80-3 | |
Record name | Methyl 6-aminohexanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-aminohexanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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